molecular formula C16H13N5O B10977575 1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole

1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole

Cat. No.: B10977575
M. Wt: 291.31 g/mol
InChI Key: COLRBVSLSWUXSZ-UHFFFAOYSA-N
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Description

1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole is a complex heterocyclic compound that combines the structural features of benzimidazole, oxadiazole, and pyridine

Preparation Methods

The synthesis of 1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole typically involves multi-step reactions starting from readily available precursors

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Pyridine Moiety: The pyridine ring is often introduced via a coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives.

    Formation of Benzimidazole Core: The benzimidazole core is typically formed through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield, reduce reaction time, and minimize the use of hazardous reagents.

Chemical Reactions Analysis

1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core but differ in their substituents and applications.

    Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone contain the oxadiazole ring and are used for their antimicrobial properties.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring and are essential in various biological processes.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

5-[2-(benzimidazol-1-yl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H13N5O/c1-2-6-14-13(5-1)18-11-21(14)9-7-15-19-16(20-22-15)12-4-3-8-17-10-12/h1-6,8,10-11H,7,9H2

InChI Key

COLRBVSLSWUXSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

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